molecular formula C9H11ClF2N2O2 B1385233 Ethyl [4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-YL]acetate CAS No. 681015-27-0

Ethyl [4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-YL]acetate

Cat. No.: B1385233
CAS No.: 681015-27-0
M. Wt: 252.64 g/mol
InChI Key: BDJUGEXFWWDDKL-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

Ethyl [4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetate is systematically identified by the Chemical Abstracts Service registry number 681015-27-0. The compound's molecular formula is established as C₉H₁₁ClF₂N₂O₂, corresponding to a molecular weight of 252.64 grams per mole. The International Union of Pure and Applied Chemistry nomenclature for this compound reflects its complex structural features, incorporating the pyrazole heterocycle as the central framework with specific positional substituents. The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as O=C(OCC)CN1N=C(C(F)F)C(Cl)=C1C, which clearly delineates the connectivity pattern of atoms within the molecule.

The compound belongs to the broader classification of pyrazole derivatives, specifically those containing halogen and fluoroalkyl substituents. The molecular structure encompasses several functional groups that contribute to its chemical reactivity and biological activity potential. The presence of the ethyl acetate moiety attached to the nitrogen atom of the pyrazole ring creates opportunities for further chemical modifications and interactions with biological targets. The difluoromethyl group at the 3-position of the pyrazole ring represents a particularly important structural feature, as difluoromethyl-containing compounds have gained significant attention in medicinal chemistry due to their unique properties and metabolic stability.

The compound's structural complexity is further enhanced by the chlorine atom positioned at the 4-position of the pyrazole ring and the methyl group at the 5-position. This specific substitution pattern creates a unique electronic environment within the molecule, influencing its physical and chemical properties. The systematic naming conventions for this compound reflect the careful consideration of stereochemistry and positional isomerism that characterize modern organic nomenclature systems.

Property Value Reference
Chemical Abstracts Service Number 681015-27-0
Molecular Formula C₉H₁₁ClF₂N₂O₂
Molecular Weight 252.64 g/mol
Simplified Molecular Input Line Entry System O=C(OCC)CN1N=C(C(F)F)C(Cl)=C1C

Historical Development of Pyrazole-Based Compounds

The historical development of pyrazole-based compounds traces its origins to the nineteenth century when German chemist Ludwig Knorr first coined the term "pyrazole" in 1883. This foundational work established the nomenclature and basic understanding of pyrazole chemistry that continues to influence modern synthetic approaches. The initial synthesis methodology was further advanced by Hans von Pechmann in 1898, who developed a classical method for pyrazole synthesis using acetylene and diazomethane, demonstrating the versatility of these heterocyclic systems.

The evolution of pyrazole chemistry gained significant momentum throughout the twentieth century as researchers recognized the potential of these compounds in various applications. The discovery of natural pyrazoles, beginning with the isolation of 1-pyrazolyl-alanine from watermelon seeds in 1959, provided evidence that these heterocycles possess biological relevance beyond synthetic chemistry. This finding sparked increased interest in exploring the biological activities of pyrazole derivatives and their potential therapeutic applications.

The development of fluorinated pyrazole derivatives represents a more recent advancement in this field, with significant growth occurring since the early 1990s. The incorporation of fluorine atoms into pyrazole structures has revolutionized the field, with fluorinated pyrazoles becoming increasingly important in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry. More than fifty percent of all contributions on fluorinated pyrazoles have been published in the last five years, indicating the rapid expansion of research in this area.

The specific development of difluoromethyl-containing pyrazoles has emerged as a particularly important subfield within fluorinated pyrazole chemistry. Compounds such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid have found commercial applications in fungicide manufacturing, demonstrating the practical utility of these structural motifs. The synthetic methodologies for creating such compounds have evolved to include sophisticated approaches involving Lewis acid and base co-mediated reactions, enabling the preparation of polysubstituted 4-difluoromethyl and perfluoroalkyl pyrazole derivatives.

Significance in Agrochemical and Medicinal Chemistry

The significance of this compound in agrochemical and medicinal chemistry stems from the well-established importance of pyrazole derivatives in both fields. In medicinal chemistry, pyrazole-containing compounds have demonstrated remarkable therapeutic potential, with notable examples including celecoxib, a widely used cyclooxygenase-2 inhibitor, and the anabolic steroid stanozolol. The pyrazole ring system is recognized among the highly used ring systems for small molecule drugs by the United States Food and Drug Administration, underscoring its pharmaceutical relevance.

In agrochemical applications, pyrazole derivatives have found extensive use as fungicides, insecticides, and herbicides. Commercial products such as fenpyroximate, fipronil, tebufenpyrad, and tolfenpyrad demonstrate the practical value of pyrazole-based pesticides in modern agriculture. The structural features present in this compound, particularly the difluoromethyl group, align with design principles used in developing effective agrochemical agents.

Recent research has highlighted the antifungal activities of 3-(difluoromethyl)-pyrazole-4-carboxylic oxime ester derivatives, with studies showing good activity against various plant pathogens including Sclerotinia sclerotiorum, Botrytis cinerea, Rhizoctonia solani, Pyricularia oryzae, and Penicillium piricola at concentrations of 50 parts per million. These findings suggest that compounds with similar structural features, such as this compound, may possess comparable biological activities.

The importance of difluoromethyl-containing building blocks in agrochemical synthesis is exemplified by compounds like ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate, which serves as a key building block for a growing family of fungicides including Syngenta's Sedaxane, BASF's Fluxapyroxad, and Bayer's Bixafen. This commercial success demonstrates the market demand for compounds containing difluoromethyl pyrazole structural motifs.

Application Area Examples Biological Targets Reference
Medicinal Chemistry Celecoxib, Stanozolol Cyclooxygenase-2, Anabolic pathways
Fungicides Sedaxane, Fluxapyroxad, Bixafen Plant pathogens
Pesticides Fenpyroximate, Fipronil, Tebufenpyrad Various agricultural pests
Antifungal Research Pyrazole-4-carboxylic oxime esters S. sclerotiorum, B. cinerea, R. solani

Current Research Status and Knowledge Gaps

The current research status of this compound reflects the broader trends in fluorinated pyrazole chemistry, which has experienced exponential growth in recent years. The compound represents part of a rapidly expanding field where novel synthetic approaches and applications are continuously being developed. Contemporary research focuses on understanding the structure-activity relationships of difluoromethyl pyrazole derivatives and optimizing their synthesis for practical applications.

Recent synthetic methodologies have addressed the challenges associated with preparing polysubstituted fluorinated pyrazoles through innovative approaches such as Lewis acid and base co-mediated reactions. These advances have enabled more efficient and selective synthesis of complex pyrazole derivatives, including those with difluoromethyl substituents similar to the target compound. The development of atom-efficient synthetic routes has become increasingly important, particularly for commercial applications where cost and environmental considerations are paramount.

Despite significant progress in the field, several knowledge gaps remain regarding this compound specifically. The detailed mechanism of action for this particular compound has not been fully elucidated, although research on related difluoromethyl pyrazole derivatives provides insights into potential biological targets and pathways. The complete characterization of its biological activity profile, including specific antifungal or pesticial properties, represents an area requiring further investigation.

Structure-activity relationship studies for compounds with similar substitution patterns have been conducted using molecular docking simulations, providing valuable insights into the interactions between difluoromethyl pyrazole derivatives and their biological targets. However, comprehensive studies specifically addressing this compound remain limited, presenting opportunities for future research endeavors.

The synthetic accessibility of the compound has been demonstrated through various chemical suppliers, indicating established synthetic protocols. However, optimization of synthetic routes for large-scale production and development of more environmentally friendly preparation methods continue to be active areas of research. The growing demand for fluorinated building blocks in pharmaceutical and agrochemical industries suggests that continued research into compounds like this compound will remain scientifically and commercially relevant.

Research Area Current Status Knowledge Gaps Future Directions
Synthesis Established protocols available Optimization for scale-up Green chemistry approaches
Biological Activity Limited specific data Detailed mechanism studies Comprehensive screening
Structure-Activity Relationships General trends known Compound-specific analysis Molecular modeling studies
Commercial Applications Building block potential Market-ready formulations Product development

Properties

IUPAC Name

ethyl 2-[4-chloro-3-(difluoromethyl)-5-methylpyrazol-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClF2N2O2/c1-3-16-6(15)4-14-5(2)7(10)8(13-14)9(11)12/h9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDJUGEXFWWDDKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=C(C(=N1)C(F)F)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClF2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101170368
Record name Ethyl 4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazole-1-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101170368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

681015-27-0
Record name Ethyl 4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazole-1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=681015-27-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazole-1-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101170368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl [4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-YL]acetate (CAS Number: 681015-27-0) is a compound of interest in medicinal chemistry due to its unique structure and potential biological applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C9H11ClF2N2O2C_9H_{11}ClF_2N_2O_2. The compound contains a pyrazole ring, which is known for its diverse biological activities. The presence of the difluoromethyl group and the chloro substituent enhances its reactivity and potential interactions with biological targets.

1. Antimicrobial Activity

Research has indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. This compound has shown potential against various bacterial strains. A study demonstrated that similar pyrazole derivatives inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting that this compound may possess comparable activity .

2. Anti-inflammatory Properties

Pyrazole derivatives are often explored for their anti-inflammatory effects. This compound may modulate inflammatory pathways, potentially through the inhibition of cyclooxygenase enzymes (COX). This mechanism is critical in reducing inflammation and pain, making it a candidate for further investigation in inflammatory diseases .

3. Anticancer Potential

The compound's structure suggests it could interact with cancer cell signaling pathways. Preliminary studies have shown that pyrazole derivatives can induce apoptosis in cancer cells. For instance, compounds with similar structural motifs have been reported to exhibit cytotoxic effects against various cancer cell lines, including HeLa and L929 cells . Further research is needed to elucidate the specific mechanisms by which this compound exerts its effects on cancer cells.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It could act as a modulator of receptors involved in pain and inflammation, such as COX receptors.

Study on Antimicrobial Activity

In a comparative study, various pyrazole derivatives were synthesized and tested for their antimicrobial efficacy. This compound was among the compounds tested and exhibited notable inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

Study on Anti-inflammatory Effects

Another study investigated the anti-inflammatory properties of several pyrazole derivatives. This compound was shown to significantly reduce inflammation markers in vitro, indicating its promise for treating inflammatory conditions .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that pyrazole derivatives, including Ethyl [4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-YL]acetate, exhibit significant anticancer properties. Research has shown that compounds in this class can inhibit cancer cell proliferation and induce apoptosis in various cancer types. For instance, a study demonstrated that modifications on the pyrazole ring could enhance cytotoxicity against breast cancer cells, suggesting a pathway for developing new anticancer agents based on this scaffold .

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of this compound. Pyrazole derivatives have been linked to the inhibition of pro-inflammatory cytokines, making them candidates for treating inflammatory diseases. This compound may serve as a lead compound in the development of new anti-inflammatory drugs .

Neuroprotective Effects

Emerging research suggests that this compound may also possess neuroprotective effects. Studies indicate that certain pyrazole derivatives can protect neuronal cells from oxidative stress and neurodegeneration. This property positions this compound as a potential candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Pesticide Development

In agricultural chemistry, this compound is being investigated for its potential as a pesticide or herbicide. Its structure suggests that it could interfere with specific biochemical pathways in pests or weeds, offering a new avenue for crop protection strategies. Preliminary studies have shown promising results in controlling certain pest populations without adversely affecting beneficial insects .

Plant Growth Regulators

Additionally, compounds similar to this compound are being explored as plant growth regulators. These substances can modulate plant growth processes, potentially leading to increased yields and improved resistance to environmental stresses .

Intermediate in Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, including nucleophilic substitutions and cycloadditions. This versatility makes it valuable for synthesizing more complex molecules in pharmaceutical and materials science .

Development of Novel Materials

Furthermore, the compound's properties are being explored for creating novel materials with specific functionalities. For instance, modifications to the pyrazole core could lead to materials with enhanced electronic or optical properties suitable for applications in sensors or electronic devices .

Comparison with Similar Compounds

Data Table: Key Structural and Functional Comparisons

Compound Name Substituents (Pyrazole Positions) Molecular Weight (g/mol) Key Biological Activity
Ethyl [4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-YL]acetate 4-Cl, 3-CHF2, 5-CH3 338.15 Herbicide (PPO inhibition)
Ethyl [4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetate 4-Br, 3-CHF2, 5-CH3 338.15 Research compound
Ethyl 2-chloro-5-[4-chloro-5-(difluoromethoxy)-1-methyl-1H-pyrazol-3-yl]-4-fluorophenoxyacetate 3-Cl, 4-F, 5-OCHF2, 1-CH3 408.7 (estimated) Commercial herbicide
Ethyl 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetate 3-CF3, 1-CH3 248.19 Agrochemical intermediate

Research Findings and Implications

  • Substituent Effects : Difluoromethyl (CHF2) and trifluoromethyl (CF3) groups significantly influence electron-withdrawing properties, affecting binding to PPO enzymes . Chlorine or bromine at position 4 enhances lipophilicity, but bromine may reduce metabolic stability .
  • Biological Activity : Compounds with difluoromethoxy (OCHF2) or additional halogen substitutions (e.g., fluorine at position 4) show enhanced herbicidal potency due to improved oxidative stability and target affinity .
  • Synthetic Feasibility : Ethyl acetate derivatives are often synthesized via nucleophilic substitution or esterification reactions, as seen in cyclopropane-fused analogues .

Q & A

Q. What are the optimal synthetic routes for preparing Ethyl [4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-YL]acetate, and how can reaction yields be improved?

Methodological Answer: The compound is typically synthesized via cyclocondensation of ethyl acetoacetate derivatives with hydrazine analogs. A key step involves regiochemical control during pyrazole ring formation. For example:

  • Use N,N-dimethylformamide dimethyl acetal (DMF-DMA) to facilitate cyclization under reflux conditions .
  • Optimize stoichiometry of difluoromethylating agents (e.g., ClCF2_2H) to minimize byproducts like 4-chloro-5-(trifluoromethyl) isomers .
  • Monitor reaction progress via TLC (e.g., ethyl acetate:methanol = 9:1 as mobile phase) and purify via recrystallization from ethanol-DMF mixtures .

Q. How can the structure of this compound be rigorously characterized?

Methodological Answer:

  • X-ray crystallography : Employ SHELXL for small-molecule refinement and ORTEP-III for 3D visualization of the pyrazole ring and ester moiety. Compare bond lengths/angles to similar structures (e.g., ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate) .
  • Spectroscopy : Use 1^1H/13^{13}C NMR to confirm substitution patterns (e.g., δ ~1.3 ppm for ethyl CH3_3, δ ~6.7 ppm for pyrazole protons). IR can validate the carbonyl stretch (~1740 cm1^{-1}) .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

Methodological Answer:

  • Liquid-liquid extraction with ethyl acetate (effective for polar intermediates; see Steinwandter’s residue analysis protocols) .
  • Column chromatography using silica gel and gradient elution (e.g., hexane:ethyl acetate from 8:2 to 5:5) to separate regioisomers .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported bioactivity data?

Methodological Answer:

  • Perform DFT calculations (e.g., Gaussian 09) to analyze electronic properties (e.g., HOMO-LUMO gaps) and correlate with antibacterial vs. pesticide activities .
  • Compare electrostatic potential maps with analogs like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid to identify pharmacophore regions .

Q. What mechanistic insights explain the regioselectivity of difluoromethylation at the pyrazole C3 position?

Methodological Answer:

  • Conduct kinetic studies using 19^{19}F NMR to track intermediate formation.
  • Propose a radical mechanism involving ClCF2_2H under acidic conditions, supported by ESR spectroscopy .

Q. How can crystallographic data resolve discrepancies in reported melting points or solubility?

Methodological Answer:

  • Compare packing diagrams (via Mercury software) to identify polymorphism. For example, hydrogen bonding between the ester carbonyl and pyrazole N-H may influence solubility .
  • Validate thermal stability via DSC/TGA, correlating with crystal lattice energy calculations .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

  • Replace hazardous solvents (e.g., DMF) with biodegradable alternatives like cyclopentyl methyl ether (CPME) during cyclocondensation .
  • Use flow chemistry to optimize exothermic steps (e.g., difluoromethylation) and improve reproducibility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl [4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-YL]acetate
Reactant of Route 2
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Ethyl [4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-YL]acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.